molecular formula C15H12O3 B1682298 Xyloidone CAS No. 15297-92-4

Xyloidone

Cat. No.: B1682298
CAS No.: 15297-92-4
M. Wt: 240.25 g/mol
InChI Key: OWFHAMHRUCUSRM-UHFFFAOYSA-N
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Description

Dehydro-alpha-lapachone is a naturally occurring compound derived from lapachol, a naphthoquinone found in the heartwood of certain trees such as Tabebuia avellanedae. This compound has garnered significant attention due to its diverse biological activities, including its potential as an antivascular agent .

Scientific Research Applications

Dehydro-alpha-lapachone has a wide range of scientific research applications:

Safety and Hazards

When handling Xyloidone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

While specific future directions for Xyloidone are not mentioned in the sources, it’s worth noting that naphthoquinones, the class of compounds to which this compound belongs, have been used for various therapeutic purposes and have become drugs available in the pharmaceutical market . This suggests potential future research and development in this area.

Mechanism of Action

Target of Action

Xyloidone, also known as Dehydro-alpha-lapachone, is a type of naphthoquinone . Naphthoquinones are known to have multiple biological activities due to their structural characteristics that allow them to receive and transfer electrons . They can affect the functions of topoisomerases enzymes, which play a crucial role in DNA replication . Therefore, they can interfere in several biochemical mechanisms of cells .

Mode of Action

The mode of action of this compound involves its interaction with its primary targets, the topoisomerases enzymes . By receiving and transferring electrons, this compound can affect the functions of these enzymes, leading to interference in several biochemical mechanisms of cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication process, specifically the function of topoisomerases enzymes . By interfering with these enzymes, this compound can disrupt the normal cell cycle, which can lead to cell death .

Pharmacokinetics

It’s known that dehydro-alpha-lapachone has a half-life of 17 hours in plasma after intraperitoneal dosing .

Result of Action

The result of this compound’s action on cells can lead to cell death, particularly in cancer cells . It has been shown to have anti-vascular effects, inhibiting vessel regeneration, interfering with vessel anastomosis, and limiting plexus formation . Furthermore, it induces vascular pruning and growth delay in orthotopic mammary tumors in mice .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydro-alpha-lapachone can be synthesized through various methods. One common approach involves the photochemical transformation of lapachol. Additionally, it can be isolated from fungi and insects . Another method involves the microbiological synthesis of dehydro-alpha-lapachone from lapachol using probiotics .

Industrial Production Methods: Industrial production of dehydro-alpha-lapachone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Dehydro-alpha-lapachone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo substitution reactions, particularly at the quinone moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have distinct biological activities .

Comparison with Similar Compounds

  • Alpha-lapachone
  • Beta-lapachone
  • Lapachol
  • Xyloidone

Comparison: Dehydro-alpha-lapachone is unique due to its specific mechanism of action involving the ubiquitination of Rac1. While other similar compounds like alpha-lapachone and beta-lapachone also exhibit biological activities, dehydro-alpha-lapachone’s ability to target cell adhesion pathways sets it apart .

Properties

IUPAC Name

2,2-dimethylbenzo[g]chromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-15(2)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFHAMHRUCUSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165176
Record name Xyloidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15297-92-4
Record name Xyloidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015297924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xyloidone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Xyloidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Q 99 2,2-Dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XYLOIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305WY61CUF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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